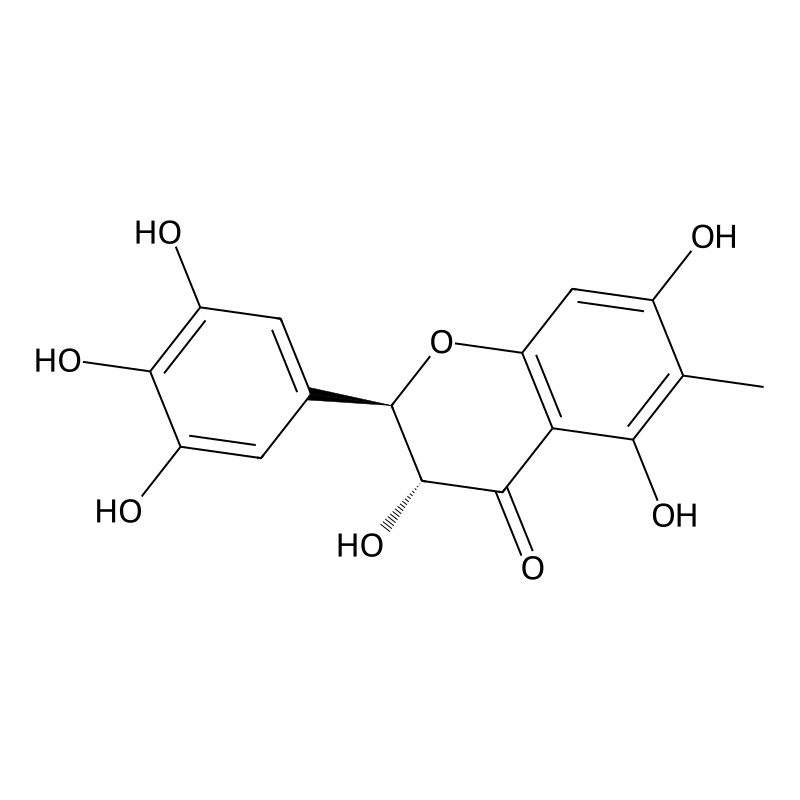Cedrin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Neuroprotection
Cedrin has been found to have neuroprotective properties . It has been shown to protect PC12 cells against the neurotoxicity induced by amyloid β1-42 . The protective effect is related to the inhibition of oxidative stress, improvement of mitochondrial dysfunction, and suppression of apoptosis .
Antibacterial and Antifungal
Cedrin, a dihydroflavonol, is a bioactive natural compound commonly found in Cedrus deodara and Pinus ayacahuite plants . Research indicates that this plant-derived metabolite possesses a range of biological activities, including antibacterial and antifungal properties .
Compound Screening Libraries
Cedrin is a natural product derived from plant sources that finds application in compound screening libraries . These libraries are collections of compounds that are used in the early stages of drug discovery to identify potential drug candidates .
Metabolomics
Anti-Ulcer Properties
Cedrin has been found to have anti-ulcer properties . More evidence for Cedrin’s anti-ulcer properties comes from a histological research that revealed the mucosal layer was shielded against ulceration and inflammation .
Cedrin is a naturally occurring chemical compound classified as a flavonoid, primarily derived from the Cedrus deodara tree, commonly known as the deodar cedar. Its chemical formula is C₁₆H₁₄O₈, and it has a molecular weight of approximately 342.28 g/mol. Cedrin exhibits a complex structure characterized by multiple hydroxyl groups, which contribute to its biological activity and potential therapeutic applications . The compound is typically found in a powdered form and is soluble in various organic solvents such as chloroform and ethyl acetate .
Studies suggest Cedrin's neuroprotective effects may be due to its ability to:
- Information on the safety profile of Cedrin is limited.
- As with any new compound, further research is needed to determine its potential toxicity and side effects [].
Current Research and Limitations
- Research on Cedrin is still in its early stages.
- Most studies have been conducted in cell cultures, and further investigation is needed to evaluate its effectiveness in animal models and potentially humans [].
- The lack of readily available data on its physical and chemical properties and safety profile hinders further exploration.
Future Directions
- Further research is needed to:
- Elucidate the complete mechanism of action of Cedrin.
- Determine its efficacy in animal models of neurodegenerative diseases.
- Characterize its physical and chemical properties.
- Evaluate its safety profile for potential therapeutic applications.
Cedrin has demonstrated various biological activities that suggest its potential therapeutic benefits. Notably, it has been shown to possess antihistamine properties, reducing the effects of histamine in the body . Furthermore, research indicates that Cedrin protects neuronal cells (PC12 cells) against neurotoxicity induced by amyloid beta peptide (Aβ1-42), which is significant in the context of neurodegenerative diseases like Alzheimer's . Other studies have indicated anti-inflammatory and antioxidant activities, making Cedrin a compound of interest for further pharmacological exploration .
Cedrin has several applications across various fields:
- Pharmaceuticals: Due to its antihistamine and neuroprotective properties, Cedrin is being investigated for potential use in treating allergic reactions and neurodegenerative diseases.
- Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare products aimed at reducing oxidative stress on skin cells.
- Food Industry: As a natural compound with potential health benefits, Cedrin may be used as an additive or supplement in functional foods .
Interaction studies involving Cedrin have highlighted its ability to modulate various biochemical pathways. For instance:
- Neuroprotective Mechanisms: Research shows that Cedrin interacts with cellular signaling pathways associated with neuroprotection against oxidative stress .
- Histamine Receptor Binding: Studies indicate that Cedrin may bind to histamine receptors, thereby exerting its antihistaminic effects through competitive inhibition .
- Antioxidant Interactions: Cedrin has been shown to interact with free radicals, enhancing cellular defense mechanisms against oxidative damage .
Cedrin shares structural and functional similarities with other flavonoids. Below is a comparison highlighting its uniqueness:
| Compound | Chemical Formula | Biological Activity | Source |
|---|---|---|---|
| Cedrin | C₁₆H₁₄O₈ | Antihistamine, neuroprotective | Cedrus deodara |
| Quercetin | C₁₅H₁₀O₇ | Antioxidant, anti-inflammatory | Various plants |
| Kaempferol | C₁₅H₁₀O₇ | Antioxidant, anticancer | Various plants |
| Rutin | C₂₃H₂₄O₁⁴ | Antioxidant, anti-inflammatory | Buckwheat |
Cedrin is unique due to its specific source (Cedrus deodara) and its combination of antihistamine and neuroprotective properties, which are not universally found in other flavonoids like quercetin or kaempferol.








